2-(phenoxymethyl)-4(3H)-quinazolinone
Overview
Description
2-(phenoxymethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a phenoxymethyl group attached to the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzamide with phenoxyacetaldehyde under acidic or basic conditions to form the desired quinazolinone structure. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction temperature is maintained between 80-120°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of these methods allows for the large-scale production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(phenoxymethyl)-4(3H)-quinazolinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other functionalized derivatives that can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, this compound can disrupt cellular processes, leading to the inhibition of cancer cell growth and the induction of apoptosis. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function.
Comparison with Similar Compounds
Similar Compounds
2-(phenoxymethyl)-4(3H)-quinazolinone: shares structural similarities with other quinazolinone derivatives, such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.
2-methyl-4(3H)-quinazolinone: This compound has a methyl group instead of a phenoxymethyl group, which affects its biological activity and chemical reactivity.
2-phenyl-4(3H)-quinazolinone: The presence of a phenyl group instead of a phenoxymethyl group results in different pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its phenoxymethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
2-(phenoxymethyl)-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-19-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGUYJLINGHDJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362956 | |
Record name | 2-(phenoxymethyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666282 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
100880-66-8 | |
Record name | 2-(phenoxymethyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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